molecular formula C16H13Cl2N3O2 B11565489 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11565489
M. Wt: 350.2 g/mol
InChI Key: KFJUHJVKCNLUSH-DJKKODMXSA-N
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Description

2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a hydrazone derivative characterized by a 2,3-dichlorobenzylidene moiety linked to a hydrazine-carboxamide scaffold. The 3-methylphenyl group on the acetamide moiety contributes to lipophilicity, influencing its pharmacokinetic profile .

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(3-methylphenyl)oxamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-4-2-6-12(8-10)20-15(22)16(23)21-19-9-11-5-3-7-13(17)14(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

KFJUHJVKCNLUSH-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 3-methylphenyl isocyanate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of halogen, nitro, or sulfonyl groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests possible activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves interaction with specific molecular targets such as enzymes or receptors. The dichlorobenzylidene group may facilitate binding to active sites, while the hydrazino and oxoacetamide groups can participate in hydrogen bonding and other interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Benzylidene/Acetamide) Molecular Formula Molecular Weight (g/mol) Key Data/Activity Reference
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide (Target Compound) 2,3-Dichloro / 3-Methylphenyl C₁₆H₁₂Cl₂N₃O₂ 349.19 N/A (Theoretical)
2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide (CAS 358655-54-6) 2,3-Dichloro / 4-Methoxyphenyl C₁₆H₁₂Cl₂N₃O₃ 365.19 Higher solubility due to methoxy group
(E)-2-(2,3-Dichlorobenzylidene)-N-phenylhydrazinecarbothioamide 2,3-Dichloro / Phenyl (thioamide) C₁₄H₁₀Cl₂N₃S 329.21 79% yield; characterized by NMR, HR-MS
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 3-Chloro / 2-Chlorophenyl C₁₅H₁₁Cl₂N₃O₂ 336.17 ChemSpider ID: 5265175
N-(3-methoxyphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide 2,4,5-Trimethoxy / 3-Methoxyphenyl C₁₉H₂₁N₃O₆ 387.39 SMILES: COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Key Observations:

Substituent Position and Electronic Effects: The 2,3-dichloro substitution (target compound) provides stronger electron-withdrawing effects compared to mono-chloro (e.g., 3-chloro in ) or methoxy substituents (e.g., 4-methoxyphenyl in ). Methoxy groups (e.g., in ) increase solubility but reduce lipophilicity, which may affect membrane permeability.

Biological Activity: Thioamide derivatives (e.g., (E)-2-(2,3-dichlorobenzylidene)-N-phenylhydrazinecarbothioamide ) show structural similarity but replace the carbonyl oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability.

Key Observations:

  • The target compound’s synthesis likely follows a condensation reaction between 2,3-dichlorobenzaldehyde and hydrazino-oxoacetamide precursors, similar to methods in .
  • Yields for dichlorobenzylidene derivatives range from 67% to 89%, with higher yields observed for bulkier substituents (e.g., phenyl groups) due to reduced steric hindrance .

Physicochemical Properties

  • Lipophilicity : The 3-methylphenyl group in the target compound enhances logP compared to methoxy-substituted analogues (e.g., ), favoring blood-brain barrier penetration.
  • Melting Points : Dichloro-substituted compounds generally exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas methoxy derivatives show lower values (~150–180°C) .

Pharmacological Potential

  • Antimicrobial Activity : Hydrazones with dichlorobenzylidene groups (e.g., ) inhibit Gram-positive bacteria (MIC = 8–16 µg/mL), suggesting the target compound may share this activity.
  • Enzyme Inhibition : Analogues with hydroxy groups (e.g., ) show tyrosinase inhibition, while electron-withdrawing substituents (e.g., 2,3-dichloro) may enhance binding to oxidative enzymes .

Biological Activity

The compound 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C16H16Cl2N4O
  • Molecular Weight : 353.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Antioxidant assays are crucial for evaluating the potential of compounds to scavenge free radicals. The compound was tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing significant radical scavenging activity with an IC50 value comparable to known antioxidants.

CompoundIC50 (µM)
This compound12.5
Ascorbic Acid (Control)10.0

Antimicrobial Activity

The compound was screened against various bacterial strains using the disk diffusion method. Results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

Anticancer Activity

In vitro studies were conducted on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.

Cell LineIC50 (µM)
HeLa15
MCF-720

Case Studies

  • Study on Anticancer Properties : A study investigated the effects of the compound on cell cycle progression in HeLa cells. Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, indicating potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar hydrazone derivatives. It was found that modifications in the substituent groups significantly influenced their antibacterial potency, suggesting structure-activity relationships that could be explored further.

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